

# A Comprehensive Technical Guide to Cyclo(Leu-Ala)

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## Compound of Interest

Compound Name: Cyclo(Leu-Ala)

Cat. No.: B157972

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyclic dipeptide **Cyclo(Leu-Ala)**, covering its nomenclature, physicochemical properties, biological activities, and relevant experimental protocols.

## Nomenclature and Synonyms

**Cyclo(Leu-Ala)** is a cyclic dipeptide formed from the condensation of the amino acids Leucine and Alanine. It is a member of the 2,5-diketopiperazine class of compounds. The stereochemistry of the constituent amino acids can vary, leading to different stereoisomers. The most common form is Cyclo(L-Leu-L-Ala).

Synonyms:

- Cyclo(alanine-leucine)[1]
- cyclo(Ala-Leu)
- cyclo(L-Ala-L-Leu)

- cyclo(L-alanyl-L-leucyl)
- cyclo(L-leucyl-L-alanyl)
- (3S,6S)-3-Isobutyl-6-methylpiperazine-2,5-dione
- (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
- 2,5-Piperazinedione, 3-methyl-6-(2-methylpropyl)-, (3S,6S)-
- cis-cyclo(Ala-Leu)[2]
- ImDKP

## Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(L-Ala-L-Leu) is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	184.24 g/mol	[3][4][5]
CAS Number	1803-60-7, 24676-83-3	[1][2][6]
Appearance	Solid	
Solubility	Soluble in methanol and DMSO	[3]
Topological Polar Surface Area	58.2 Å <sup>2</sup>	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	2	[5]

## Biological and Pharmacological Activities

**Cyclo(Leu-Ala)** and its analogs have been reported to exhibit a range of biological activities, making them of interest for drug development and scientific research.

### Antimicrobial and Antifungal Activity

Cyclic dipeptides, including those similar to **Cyclo(Leu-Ala)**, have demonstrated antimicrobial and antifungal properties. For instance, the related compound cyclo(L-Leu-L-Pro) has shown inhibitory activity against various bacteria and fungi. While specific MIC values for **Cyclo(Leu-Ala)** are not readily available in the searched literature, the data for cyclo(L-Leu-L-Pro) provides a relevant reference point.

Table of Minimum Inhibitory Concentrations (MIC) for Cyclo(L-Leu-L-Pro)

Organism	MIC (µg/mL)
Enterococcus faecalis (Vancomycin-resistant strains)	12.5
Pyricularia oryzae	2500

### Antiviral Activity

Cyclo(L-Ala-L-Leu) has been reported to possess virustatic activity, particularly against the vaccinia virus.<sup>[3][7]</sup> Specific quantitative data such as IC50 values were not found in the provided search results.

### Quorum Sensing Inhibition

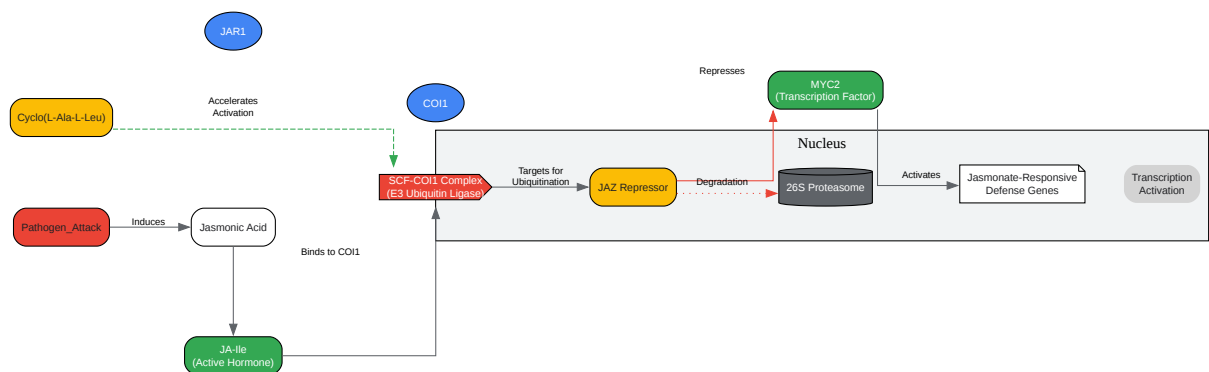
Cyclic dipeptides are known to play a role in bacterial communication, or quorum sensing (QS). They can act as signaling molecules or as inhibitors of QS pathways, which are often linked to bacterial virulence and biofilm formation. This makes them potential candidates for developing anti-virulence therapies.

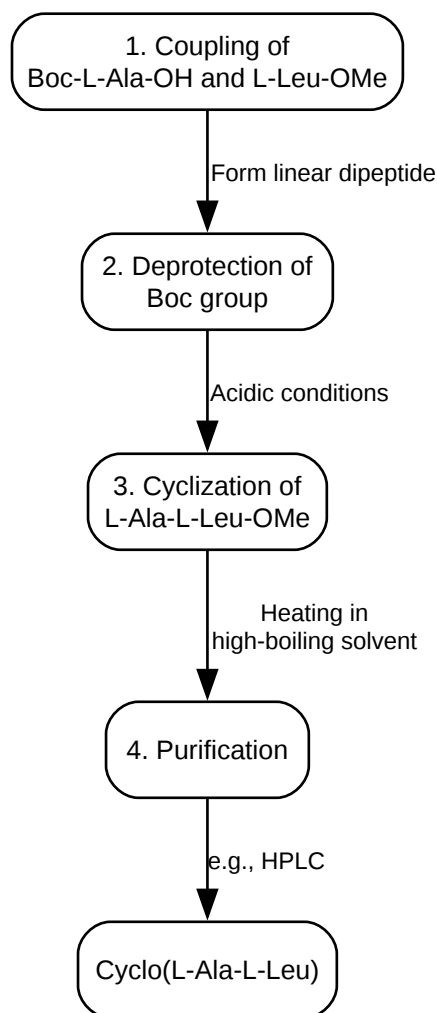
### Plant Defense Activation

Cyclo(L-Ala-L-Leu) has been shown to induce disease resistance in *Arabidopsis thaliana* against *Pseudomonas syringae* infection. It is suggested that this is achieved by accelerating the activation of the jasmonate-related signaling pathway.<sup>[3][7]</sup>

## Signaling Pathway: Jasmonate Signaling in *Arabidopsis thaliana*

Cyclo(L-Ala-L-Leu) is implicated in the potentiation of the jasmonate signaling pathway, a key plant defense mechanism. The core of this pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in their resting state, bind to and inhibit the transcription factor MYC2. Upon stress signals and the production of the active hormone jasmonoyl-isoleucine (JA-Ile), JAZ proteins are targeted for ubiquitination by the SCFCO11 complex and subsequent degradation by the 26S proteasome. This releases MYC2, allowing it to activate the transcription of jasmonate-responsive defense genes. Cyclo(L-Ala-L-Leu) is thought to accelerate this process, leading to a more rapid and robust defense response.





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